

4-(Phenylthio)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Phenylthio)benzaldehyde

Cat. No.: B075716

[Get Quote](#)

An In-depth Technical Guide to **4-(Phenylthio)benzaldehyde**

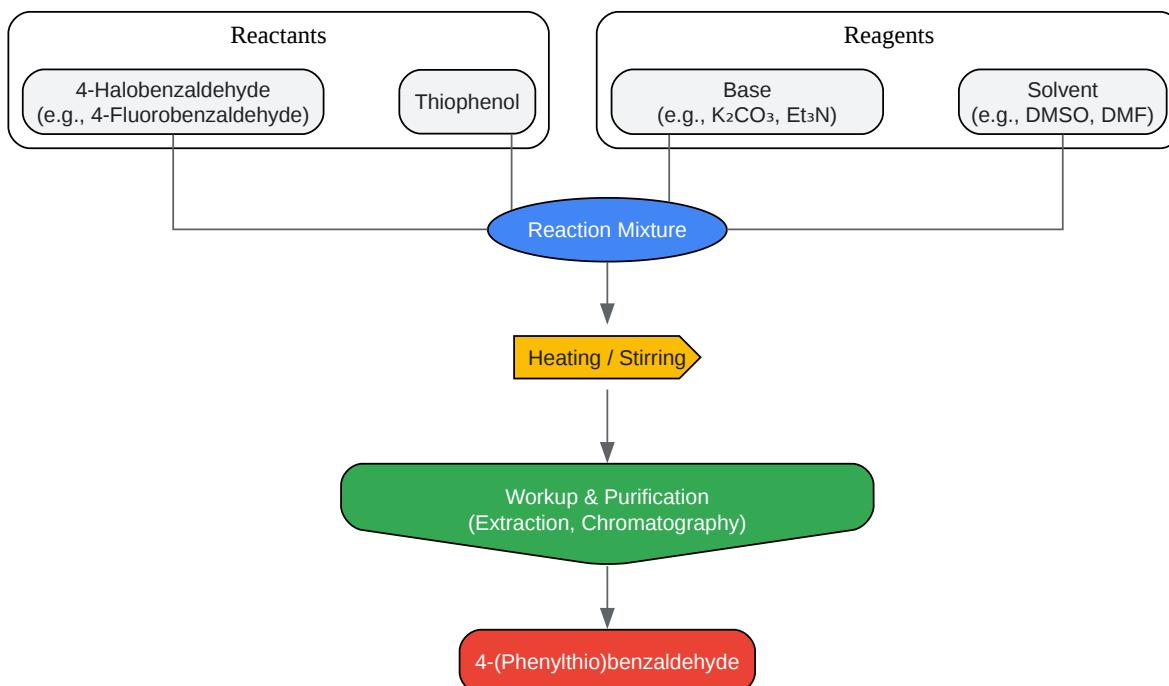
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)benzaldehyde is a bifunctional organic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Identified by its CAS Number 1208-88-4, its structure uniquely combines an aromatic aldehyde and a diaryl thioether. The aldehyde group serves as a versatile handle for a multitude of classic organic transformations, while the phenylthio moiety influences the electronic properties of the molecule and provides a site for further chemical manipulation.^[1] This dual functionality makes **4-(Phenylthio)benzaldehyde** a valuable starting material and intermediate for the synthesis of more complex molecules, including pharmaceutical candidates and fine chemicals.^{[1][2]}

Physicochemical and Molecular Properties

The fundamental properties of **4-(Phenylthio)benzaldehyde** are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.


Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₀ OS	[3]
Molecular Weight	214.28 g/mol	[3]
Appearance	Light yellow powder	-
Melting Point	53-54 °C	-
Boiling Point	136-138 °C at 0.1 Torr	-
Density	1.2 ± 0.1 g/cm ³	-
CAS Number	1208-88-4	[3]
InChI Key	VDNBWBUFMZCEW-UHFFFAOYSA-N	-

Synthesis of 4-(Phenylthio)benzaldehyde

The most common and direct route to synthesize **4-(Phenylthio)benzaldehyde** is through a nucleophilic aromatic substitution (S_NAr) reaction. This involves the reaction of a 4-halobenzaldehyde, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, with thiophenol in the presence of a base. The halogen atom, activated by the electron-withdrawing aldehyde group, is displaced by the thiophenolate anion.

General Synthesis Workflow

The logical flow for the synthesis is outlined in the diagram below, showcasing the key components of the reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Phenylthio)benzaldehyde**.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of **4-(Phenylthio)benzaldehyde** via a nucleophilic aromatic substitution reaction. This protocol is based on general procedures for S_NAr reactions involving thiols.^[4]

Materials:

- 4-Fluorobenzaldehyde (1.0 eq)
- Thiophenol (1.1 eq)

- Potassium Carbonate (K_2CO_3 , 1.5 eq)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

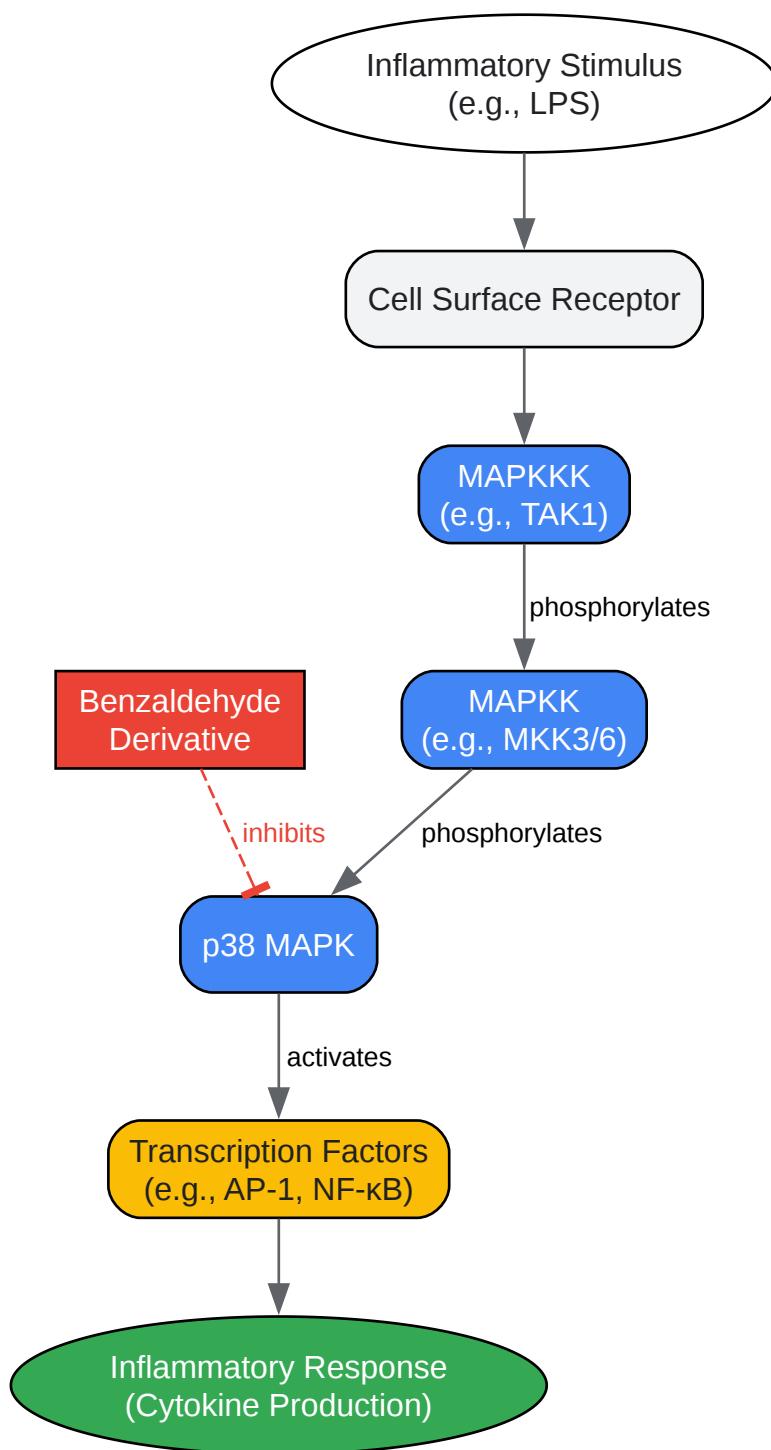
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq) and dimethyl sulfoxide (DMSO).
- Add thiophenol (1.1 eq) to the solution, followed by the addition of potassium carbonate (1.5 eq).
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
- Extract the aqueous layer with ethyl acetate (3 times).

- Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure **4-(Phenylthio)benzaldehyde**.

Biological Significance of Related Benzaldehyde Derivatives


While **4-(Phenylthio)benzaldehyde** is primarily utilized as a synthetic intermediate, the broader class of benzaldehyde derivatives and their downstream products (such as thiosemicarbazones and Schiff bases) exhibit a wide range of biological activities.^{[1][5][6]} These activities underscore the importance of **4-(Phenylthio)benzaldehyde** as a scaffold in drug discovery.

Biological Activity	Compound Class / Derivative	Observed Effect	Reference(s)
Antimicrobial	Schiff bases of 4-(methylthio)benzaldehyde	Exhibited activity against various bacterial strains including <i>E. coli</i> and <i>B. subtilis</i> .	[1]
Anti-Toxoplasma gondii	Benzaldehyde 4-phenyl-3-thiosemicarbazones	Promoted a decrease in infected cells and elimination of the parasite.	[6]
Antifungal	4-Thiazolidinones derived from benzaldehyde thiosemicarbazones	Showed activity against <i>Candida</i> sp. comparable to the standard drug nystatin.	[6]
Antioxidant	Schiff bases of 4-(methylthio)benzaldehyde	Demonstrated radical scavenging and Fe^{2+} ion chelating activity.	[1]

Signaling Pathways Modulated by Benzaldehyde Derivatives

Research into various benzaldehyde derivatives has shown that they can exert their biological effects by modulating key cellular signaling pathways. For instance, certain benzaldehydes have been found to possess anti-inflammatory properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is crucial in regulating cellular processes such as inflammation, proliferation, and survival.

The diagram below illustrates a simplified representation of the MAPK signaling cascade, which can be inhibited by certain bioactive benzaldehyde derivatives.

[Click to download full resolution via product page](#)

Caption: Inhibition of the p38 MAPK pathway by some benzaldehyde derivatives.

Conclusion

4-(Phenylthio)benzaldehyde is a chemically significant molecule whose value lies in its utility as a versatile building block. Its defined physicochemical properties and accessible synthetic routes, primarily through nucleophilic aromatic substitution, make it a readily available intermediate for complex molecular design. While the compound itself is not extensively studied for direct biological action, its derivatives are a rich source of bioactive compounds with potential applications in antimicrobial and antiparasitic drug development, highlighting its indirect but crucial role in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 4-(PHENYLTHIO)BENZALDEHYDE | 1208-88-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-Toxoplasma gondii and antimicrobial activities of benzaldehyde 4-phenyl-3-thiosemicarbazones and 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Phenylthio)benzaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075716#4-phenylthio-benzaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b075716#4-phenylthio-benzaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com